Multi-Isoform NOS Inhibition Profile with 4.5-Fold Selectivity Window Between eNOS and nNOS/iNOS
This compound demonstrates a graded inhibitory profile across human NOS isoforms, with a 4.5-fold selectivity window between eNOS (EC50 6,800 nM) and nNOS (EC50 1,500 nM), and a 3.8-fold window between eNOS and iNOS (EC50 1,800 nM) [1]. In contrast, the more potent iNOS inhibitor CHEMBL1801505 (EC50 280 nM for iNOS) lacks this multi-isoform characterization and eNOS data, limiting its utility in experiments requiring concurrent assessment of all three NOS isoforms [2]. The 4.5-fold eNOS/nNOS ratio is a quantifiable selectivity parameter that can be directly incorporated into assay design to differentiate NOS-mediated effects.
| Evidence Dimension | Human NOS isoform inhibition potency (EC50) and eNOS selectivity window |
|---|---|
| Target Compound Data | nNOS EC50 = 1,500 nM; iNOS EC50 = 1,800 nM; eNOS EC50 = 6,800 nM. eNOS/nNOS ratio = 4.5; eNOS/iNOS ratio = 3.8 |
| Comparator Or Baseline | CHEMBL1801505 (BDBM50348730): iNOS EC50 = 280 nM (other isoforms not reported); L-NAME: pan-NOS inhibitor with Ki ~500–1,000 nM across isoforms |
| Quantified Difference | Target compound shows 4.5-fold eNOS/nNOS selectivity, while CHEMBL1801505 shows no eNOS data and 6.4-fold higher iNOS potency. L-NAME lacks isoform discrimination. |
| Conditions | Human recombinant NOS expressed in HEK293 cells; NO production measured via 2,3-diaminonaphthalene fluorescence (iNOS, nNOS) or ionomycin induction (nNOS); 18–24 hr incubation |
Why This Matters
Procurement of this compound enables experimental protocols that simultaneously probe all three NOS isoforms with a known selectivity gradient, whereas single-isoform inhibitors require multiple compounds and introduce confounding variables.
- [1] BindingDB. BDBM50348735 (CHEMBL1801474). Affinity Data for human nNOS (EC50 1,500 nM), iNOS (1,800 nM), and eNOS (6,800 nM). View Source
- [2] BindingDB. BDBM50348730 (CHEMBL1801505). Affinity Data: iNOS EC50 = 280 nM. View Source
